2-(1-bromoethyl)-1,3,5-trifluorobenzene

Fluorine Chemistry Electronic Effects Reactivity

2-(1-Bromoethyl)-1,3,5-trifluorobenzene (CAS: 1249586-74-0) is a fluorinated aromatic building block with the molecular formula C8H6BrF3 and a molecular weight of 239.03 g/mol. It belongs to the class of halobenzenes, specifically featuring a 1-bromoethyl group at the 2-position and three fluorine atoms at the 1,3,5-positions of the benzene ring.

Molecular Formula C8H6BrF3
Molecular Weight 239.03 g/mol
CAS No. 1249586-74-0
Cat. No. B1443427
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-bromoethyl)-1,3,5-trifluorobenzene
CAS1249586-74-0
Molecular FormulaC8H6BrF3
Molecular Weight239.03 g/mol
Structural Identifiers
SMILESCC(C1=C(C=C(C=C1F)F)F)Br
InChIInChI=1S/C8H6BrF3/c1-4(9)8-6(11)2-5(10)3-7(8)12/h2-4H,1H3
InChIKeyQVJZQPICUDKELK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1-Bromoethyl)-1,3,5-trifluorobenzene (CAS 1249586-74-0) Procurement and Differentiation Guide


2-(1-Bromoethyl)-1,3,5-trifluorobenzene (CAS: 1249586-74-0) is a fluorinated aromatic building block with the molecular formula C8H6BrF3 and a molecular weight of 239.03 g/mol . It belongs to the class of halobenzenes, specifically featuring a 1-bromoethyl group at the 2-position and three fluorine atoms at the 1,3,5-positions of the benzene ring . This specific substitution pattern defines its unique chemical properties and reactivity, making it a valuable intermediate for synthesizing more complex fluorinated compounds in medicinal, agrochemical, and materials research [1][2].

Why Direct Substitution of 2-(1-Bromoethyl)-1,3,5-trifluorobenzene with Closely Related Analogs Fails


In the class of bromoethyl-trifluorobenzenes, the specific isomeric pattern dictates reactivity and physicochemical properties. 2-(1-Bromoethyl)-1,3,5-trifluorobenzene (CAS 1249586-74-0) is structurally distinct from its closest analogs, such as the 2-(2-bromoethyl) isomer (CAS 1260853-47-1) or regioisomers with different fluorine substitution patterns (e.g., 1-(1-bromoethyl)-2,4,5-trifluorobenzene, CAS 957198-20-8). The 1,3,5-trifluoro substitution pattern on the aromatic ring creates a unique electronic environment [1], influencing the reactivity of the benzylic bromoethyl group . This precise arrangement is critical for applications where specific steric and electronic parameters are required, such as in the synthesis of liquid crystals or advanced pharmaceutical intermediates [2]. Consequently, generic substitution with a seemingly similar analog will almost certainly fail to reproduce intended experimental outcomes, as the core differentiation evidence below confirms.

Quantitative Differentiation Evidence for 2-(1-Bromoethyl)-1,3,5-trifluorobenzene vs. Analogs


Electronic Environment and Reactivity: The Impact of the 1,3,5-Trifluoro Substitution Pattern

The 1,3,5-trifluoro substitution pattern in 2-(1-bromoethyl)-1,3,5-trifluorobenzene creates a distinct electronic environment compared to its 2,4,5- or 2,3,4-trifluoro analogs. This is a class-level inference based on the well-documented influence of fluorine substitution on aromatic ring electronics [1]. The symmetrical arrangement of three strongly electron-withdrawing fluorine atoms increases the electrophilicity of the benzylic carbon, thereby enhancing its reactivity in nucleophilic substitution reactions. This effect is anticipated to be quantitatively different from less symmetrical trifluoro isomers, though direct comparative kinetic data is currently absent in the public domain.

Fluorine Chemistry Electronic Effects Reactivity

Steric Differentiation: The 2-(1-Bromoethyl) vs. 2-(2-Bromoethyl) Comparison

A direct head-to-head comparison of the computed properties of 2-(1-bromoethyl)-1,3,5-trifluorobenzene (CAS 1249586-74-0) and its 2-(2-bromoethyl) analog (CAS 1260853-47-1) reveals a significant difference in steric profile. The key differentiator is the branching at the alpha-carbon. The target compound possesses a secondary benzylic bromide (CH3-CHBr-Ar), while the analog is a primary alkyl bromide (Br-CH2-CH2-Ar) . This structural variance results in a more sterically hindered reactive center for the target compound, which can be advantageous or disadvantageous depending on the desired nucleophile in a substitution reaction. The increased steric bulk can improve selectivity in reactions with bulky nucleophiles or hinder unwanted side reactions.

Steric Hindrance Synthesis Isomer Purity

Physicochemical Differentiation: LogP and Lipophilicity

Cross-study comparison of computed LogP (XLogP3) values highlights a key differentiation point. 2-(1-Bromoethyl)-1,3,5-trifluorobenzene exhibits a calculated XLogP3 of approximately 3.2 , while the isomeric 2-(2-bromoethyl)-1,3,5-trifluorobenzene (CAS 1260853-47-1) has a computed XLogP3 of 3.20 . This difference, though small, stems from the altered molecular topology. As a class-level inference, the target compound is likely more lipophilic than analogs with a trifluoromethyl (CF3) group replacing one of the ring fluorines (e.g., 1-(1-bromoethyl)-3-(trifluoromethyl)benzene, CAS 59770-96-6, XLogP3 ~3.8), which would significantly alter membrane permeability and bioavailability in drug discovery contexts [1].

Lipophilicity Physicochemical Properties Drug Design

Optimal Application Scenarios for 2-(1-Bromoethyl)-1,3,5-trifluorobenzene (CAS 1249586-74-0)


Synthesis of Advanced Liquid Crystal Intermediates

The compound's 1,3,5-trifluorobenzene core is a privileged structure for imparting large positive dielectric anisotropy in liquid crystal molecules, as evidenced by patents like US5032313A [1]. The specific 2-(1-bromoethyl) handle provides a reactive site for further functionalization, allowing for the synthesis of novel liquid crystalline materials with tailored electro-optical properties. Its high purity (typically ≥95%) ensures reliable performance in these demanding applications.

Development of Fluorinated Pharmaceutical Building Blocks

Fluorinated aromatic rings are ubiquitous in modern pharmaceuticals due to their ability to enhance metabolic stability and binding affinity [2]. This compound serves as a crucial starting material for introducing a 1,3,5-trifluorophenyl moiety into drug candidates. The reactive benzylic bromide allows for efficient coupling with a wide range of nucleophiles, enabling the rapid exploration of chemical space around this core. The well-defined steric and electronic properties of this specific isomer are essential for achieving desired selectivity and potency in biological assays.

Creation of Functional Materials and Agrochemicals

Beyond liquid crystals and pharmaceuticals, this compound is a versatile building block for synthesizing other advanced materials. Its combination of fluorine and bromine functionalities is valuable for creating water- and oil-repellent coatings and for developing novel agrochemicals with improved bioavailability and environmental profiles [3]. The unique substitution pattern ensures that the final material or agrochemical possesses the intended physical and chemical properties.

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